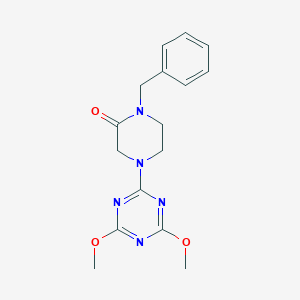

![molecular formula C14H17N7 B6438764 4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2548989-66-6](/img/structure/B6438764.png)

4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Pyrazoles, on the other hand, are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of triazoles and pyrazoles involves a five-membered ring with varying numbers of nitrogen and carbon atoms . The exact structure of your compound would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Triazoles and pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitution and oxidative functionalization . The specific reactions that your compound can undergo would depend on its exact structure and the conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and pyrazoles can vary widely depending on their exact structure. They can range from being hydrophilic to hydrophobic, and can have varying degrees of stability, reactivity, and acidity .科学研究应用

Pharmacological Potentials

Triazole compounds, which are part of the structure of the compound , have shown versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . They have been used in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market . These include anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles have been utilized due to their strong dipole moment and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-triazoles have found applications in supramolecular chemistry . Their aromatic character and strong dipole moment make them suitable for this field .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . This involves the use of these compounds to link two molecules together, which is a common technique in chemical biology .

Fluorescent Imaging

1,2,3-triazoles have been used in fluorescent imaging . This involves the use of these compounds as fluorescent probes in biological systems .

Materials Science

In materials science, 1,2,3-triazoles have been used due to their high chemical stability and strong dipole moment .

安全和危害

The safety and hazards associated with triazoles and pyrazoles can also vary widely depending on their exact structure. Some triazoles and pyrazoles are used as drugs and are safe for human consumption, while others can be toxic or even carcinogenic . It’s important to handle all chemicals with appropriate safety precautions.

未来方向

The field of triazole and pyrazole chemistry is a vibrant area of research, with many potential applications in medicinal chemistry, materials science, and other areas . Future research will likely continue to explore the synthesis of new triazole and pyrazole derivatives, their physical and chemical properties, and their potential applications.

作用机制

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate with dna , suggesting that the compound might interact with DNA or related cellular components.

Mode of Action

It’s known that similar compounds, like [1,2,4]triazolo[4,3-a]quinoxaline derivatives, exhibit their activity through dna intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the DNA structure and interfering with processes like replication and transcription.

Biochemical Pathways

Dna intercalators generally affect the dna replication and transcription processes, leading to cell cycle arrest and apoptosis .

Result of Action

Dna intercalators, like [1,2,4]triazolo[4,3-a]quinoxaline derivatives, generally lead to cell cycle arrest and apoptosis . These effects can be beneficial in the context of cancer treatment, where the goal is to halt the proliferation of cancer cells.

属性

IUPAC Name |

3-methyl-8-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7/c1-10-5-16-20(6-10)9-12-7-19(8-12)13-14-18-17-11(2)21(14)4-3-15-13/h3-6,12H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOHXEBATBGLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2CN(C2)C3=NC=CN4C3=NN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438701.png)

![N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438705.png)

![2,4-dimethoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438713.png)

![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438718.png)

![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438728.png)

![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B6438729.png)

![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)

![5-methoxy-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6438751.png)

![1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6438756.png)

![4-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438782.png)

![4-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6438783.png)

![4-(4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6438788.png)